molecular formula C12H18FN B13290477 (2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine

Cat. No.: B13290477
M. Wt: 195.28 g/mol
InChI Key: QGPGZBVAIZSVSM-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine is a secondary amine characterized by a 2,2-dimethylpropyl (neopentyl) group and a 2-fluorobenzyl substituent.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-12(2,3)9-14-8-10-6-4-5-7-11(10)13/h4-7,14H,8-9H2,1-3H3

InChI Key

QGPGZBVAIZSVSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine typically involves the reaction of 2-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their molecular properties, and substituent differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine (Target) C₁₂H₁₆FN 193.27 2,2-Dimethylpropyl, 2-fluorobenzyl Steric hindrance, electron-withdrawing fluorine
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride C₁₃H₁₉FClN 243.75 3-Fluorophenyl, methyl, hydrochloride salt Enhanced solubility due to hydrochloride salt
[2-(Dimethylamino)-2-methylpropyl][(5-(4-fluorophenyl)furan-2-yl)methyl]amine C₁₇H₂₃FN₂O 290.38 Furan ring, 4-fluorophenyl Oxygen-containing heterocycle alters electronic properties
(2-Phenylpropyl)([2-(trifluoromethyl)phenyl]methyl)amine C₁₇H₁₈F₃N 293.33 Trifluoromethylphenyl Increased lipophilicity and electron deficiency
Key Observations:
  • Electronic Effects : The 2-fluorophenyl group provides moderate electron withdrawal, whereas the trifluoromethyl group in offers stronger electron-withdrawing and lipophilic properties.
  • Heterocyclic Modifications : The furan-containing analogue introduces a polar oxygen atom, which may improve solubility but reduce metabolic stability compared to purely aromatic systems.

Biological Activity

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine is an organic compound with a unique structure characterized by a bulky aliphatic chain and a fluorinated aromatic ring. Its molecular formula is C14H20FN, and it has been assigned the CAS number 1340405-63-1. The compound's structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure includes:

  • Amine Group : This functional group allows for hydrogen bonding with biological molecules, influencing various biochemical interactions.
  • Fluorinated Aromatic Ring : The presence of fluorine enhances lipophilicity, potentially improving cell membrane penetration and interaction with intracellular targets.

Preliminary studies suggest that this compound may act as a ligand in biochemical assays. The interaction mechanism involves forming hydrogen bonds with biomolecules due to the amine group, which can lead to significant biological effects. The fluorine atom may also enhance the compound's stability and reactivity in biological contexts.

Biological Activity

Research indicates that this compound has various biological activities, including:

  • Antitumor Activity : Similar compounds have demonstrated inhibitory effects on cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its therapeutic potential.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related compounds exhibit potent inhibitory activity against human class I histone deacetylases (HDACs), which are implicated in cancer progression. While specific data on this compound is limited, its structural similarities to these compounds suggest it may share similar mechanisms of action .
  • Cell Line Studies : Compounds with similar structures have been tested on various cancer cell lines, showing effectiveness in inducing apoptosis and cell cycle arrest. For instance, a related compound was found to significantly increase acetyl-histone H3 levels and induce G1 phase arrest in myelodysplastic syndrome models .

Comparative Analysis

To understand the unique properties of this compound better, here is a comparison with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(2,2-Dimethylpropyl)[(4-chlorophenyl)methyl]amineContains chlorine instead of fluorineModerate enzyme inhibition
(2,2-Dimethylpropyl)[(4-bromophenyl)methyl]amineContains bromine; affects reactivityAntitumor activity observed
(2,2-Dimethylpropyl)[(4-methylphenyl)methyl]amineMethyl group instead of halogenLimited biological activity reported

The fluorinated aromatic ring in this compound significantly alters its chemical and physical properties compared to its analogs. This modification enhances stability and lipophilicity while influencing interactions with biological targets.

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